molecular formula C6H11NO3 B12885593 (2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid

(2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid

Cat. No.: B12885593
M. Wt: 145.16 g/mol
InChI Key: WRHBCRWTZNBPIB-WHFBIAKZSA-N
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Description

(2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both hydroxyl and carboxylic acid functional groups. Its stereochemistry is defined by the (2S,3S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common method involves the asymmetric synthesis of enantiomerically enriched derivatives through effective cyclization reactions. For example, the synthesis can begin with the preparation of N-substituted amino acids, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carboxylic acid to an alcohol.

    Substitution: Replacement of the hydroxyl or carboxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxylic acid can produce a primary alcohol.

Scientific Research Applications

(2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.

    (2S,3R)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid: Differing in stereochemistry, leading to different biological activity.

    (2R,3S)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid: Another stereoisomer with distinct properties.

Uniqueness

The uniqueness of this compound lies in its specific (2S,3S) configuration, which imparts unique chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S,3S)-3-hydroxy-1-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-7-3-2-4(8)5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m0/s1

InChI Key

WRHBCRWTZNBPIB-WHFBIAKZSA-N

Isomeric SMILES

CN1CC[C@@H]([C@H]1C(=O)O)O

Canonical SMILES

CN1CCC(C1C(=O)O)O

Origin of Product

United States

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